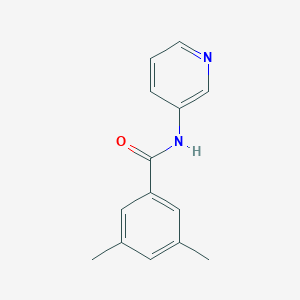![molecular formula C14H17N5O B269869 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine](/img/structure/B269869.png)
1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine, also known as TAP, is a compound that has been widely studied for its potential therapeutic applications. TAP belongs to the class of tetrazole-containing compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In We will also discuss future directions for research on TAP.
Wirkmechanismus
The exact mechanism of action of 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine is not fully understood. However, studies have suggested that 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine may act by inhibiting the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of pro-inflammatory cytokines. 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine may also act by modulating the activity of ion channels, such as the voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine has been shown to have a number of biochemical and physiological effects. Studies have shown that 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine can reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in inflammation and pain. 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine has also been shown to modulate the activity of enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the production of pro-inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine is that it is a relatively simple compound to synthesize. 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine is also stable and has a long shelf-life, which makes it suitable for use in lab experiments. However, one limitation of 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine is that it has low solubility in water, which can make it difficult to administer in vivo. 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine also has a relatively low potency, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine. One area of research could focus on optimizing the synthesis method of 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine to increase its potency and solubility. Another area of research could focus on investigating the potential therapeutic applications of 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine in other disease models, such as cancer and neurodegenerative diseases. Additionally, future studies could investigate the potential side effects of 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine and its interactions with other drugs.
Synthesemethoden
The synthesis of 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine involves the reaction of piperidine with 5-phenyltetrazole-1-acetic acid, which is a tetrazole-containing compound. The reaction is typically carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine.
Wissenschaftliche Forschungsanwendungen
1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine has been extensively studied for its potential therapeutic applications. One area of research has focused on the anti-inflammatory properties of 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine. Studies have shown that 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine has also been shown to reduce inflammation in animal models of arthritis and colitis.
Another area of research has focused on the analgesic properties of 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine. Studies have shown that 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine can reduce pain in animal models of neuropathic pain and inflammatory pain. 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine has also been shown to enhance the analgesic effects of opioids, such as morphine, in animal models.
Eigenschaften
Produktname |
1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine |
|---|---|
Molekularformel |
C14H17N5O |
Molekulargewicht |
271.32 g/mol |
IUPAC-Name |
2-(5-phenyltetrazol-1-yl)-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C14H17N5O/c20-13(18-9-5-2-6-10-18)11-19-14(15-16-17-19)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
InChI-Schlüssel |
PYYZCIXHTWURHW-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)CN2C(=NN=N2)C3=CC=CC=C3 |
Kanonische SMILES |
C1CCN(CC1)C(=O)CN2C(=NN=N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B269789.png)

![ethyl 4-methyl-2-({[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B269812.png)
![N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B269855.png)
![3-(3-chlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B269859.png)
![6-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B269861.png)

![3-{[(4-Bromophenyl)sulfonyl]methyl}-6,7-dimethyl-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B269867.png)

![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B269870.png)
![N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B269873.png)
![N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269874.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269876.png)